N-Methoxy-N-methylbenzamide

Organic Synthesis Ketone Synthesis Chemoselectivity

N-Methoxy-N-methylbenzamide (CAS 6919-61-5), also known as the Weinreb amide of benzoic acid, is an N,N-disubstituted benzamide with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. As a liquid at room temperature with a density of 1.085 g/mL at 25 °C and a boiling point of 70 °C at 0.1 mmHg, this compound serves as a versatile electrophilic reagent in organic synthesis.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 6919-61-5
Cat. No. B104586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methylbenzamide
CAS6919-61-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1)OC
InChIInChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyUKERDACREYXSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylbenzamide (CAS 6919-61-5) Procurement Guide: Technical Specifications and Core Reactivity Profile


N-Methoxy-N-methylbenzamide (CAS 6919-61-5), also known as the Weinreb amide of benzoic acid, is an N,N-disubstituted benzamide with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . As a liquid at room temperature with a density of 1.085 g/mL at 25 °C and a boiling point of 70 °C at 0.1 mmHg, this compound serves as a versatile electrophilic reagent in organic synthesis . Its defining structural feature—the N-methoxy-N-methylamide moiety—enables controlled nucleophilic addition reactions that are fundamental to its utility as a synthetic intermediate in pharmaceutical and fine chemical manufacturing [1].

Why N-Methoxy-N-methylbenzamide Cannot Be Replaced by Generic Benzamides in Critical Ketone Syntheses


Generic benzamides such as N-methylbenzamide or unsubstituted benzamide fail to provide the controlled, monoaddition reactivity essential for selective ketone synthesis . When treated with organometallic reagents like Grignard or organolithium compounds, conventional amides undergo overaddition, yielding tertiary alcohols rather than the desired ketone products [1]. In contrast, the N-methoxy-N-methyl substitution pattern of N-methoxy-N-methylbenzamide forms a stable five-membered chelate intermediate that prevents further nucleophilic attack, ensuring the reaction terminates cleanly at the ketone stage [2]. This mechanistic distinction directly translates to quantifiable differences in product yield and purity, making generic substitution scientifically invalid for applications requiring predictable, high-fidelity carbon–carbon bond formation.

Quantitative Differentiation of N-Methoxy-N-methylbenzamide: Comparative Evidence for Procurement Decisions


Chemoselective Ketone Synthesis: Overaddition Suppression Compared to N-Boc Amides

In Grignard-mediated ketone synthesis, N-methoxy-N-methylbenzamide exhibits a fundamentally different reactivity profile compared to N-Boc-protected benzamides. While N,N-di-Boc benzamide reacts completely with phenylmagnesium bromide at −30 °C to yield diphenyl ketone in 90% yield, N-methoxy-N-methylbenzamide remains 92% unreacted under identical conditions, demonstrating substantially lower reactivity with Grignard reagents [1]. This lower reactivity is not a deficiency but rather the mechanistic basis for the Weinreb amide's capacity to suppress overaddition—a critical advantage when selective monoaddition is required [2].

Organic Synthesis Ketone Synthesis Chemoselectivity

Ortho-Substitution NMR Differentiation: Rotameric Broadening as a Diagnostic Tool

¹H NMR analysis of ortho-substituted N-methoxy-N-methylbenzamides reveals a diagnostic spectral feature not observed in meta- or para-isomers: broad humps for the N-methoxy and N-methyl protons, contrasting with the two sharp singlets characteristic of the meta- and para-substituted analogs [1]. Variable-temperature NMR studies have quantified the underlying rotational energy barrier, demonstrating that ortho-substituted derivatives exhibit a higher barrier to rotation at room temperature due to rotameric equilibria [2].

NMR Spectroscopy Structural Analysis Quality Control

Commercial Purity Benchmarking: ≥98% GC Purity as an Industry Standard

N-Methoxy-N-methylbenzamide is commercially available with a consistently high purity specification of ≥98.0% as determined by gas chromatography (GC) [1]. This purity level is uniformly documented across multiple reputable suppliers including Sigma-Aldrich, TCI, and Thermo Fisher Scientific, establishing a de facto industry benchmark for this reagent . The physical state is a colorless to light yellow clear liquid at ambient temperature, with a specific gravity range of 1.1050–1.1090 at 20/20 °C and a refractive index (n20/D) between 1.5320 and 1.5360 .

Quality Assurance Purity Specification Procurement

Pharmaceutical Intermediate Application: p38 MAPK Inhibitor Synthesis

N-Methoxy-N-methylbenzamide serves as a key building block in the preparation of orally bioavailable tetrasubstituted imidazoles that function as inhibitors of p38 mitogen-activated protein kinase (MAPK) . This application leverages the compound's Weinreb amide functionality to construct the imidazole core with precise regiochemical control. Additionally, the compound is employed in synthesizing benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target associated with antihyperglycemic activity .

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Optimal Procurement and Application Scenarios for N-Methoxy-N-methylbenzamide Based on Quantitative Evidence


Precision Ketone Synthesis Requiring Strict Overaddition Control

When synthetic routes demand exclusive monoaddition of organometallic reagents to yield ketones without tertiary alcohol byproducts, N-methoxy-N-methylbenzamide is the reagent of choice. The direct head-to-head comparison data (92% recovery with Grignard reagents) demonstrates its unique ability to resist overaddition, a property that N-Boc amides (90% conversion to ketone) do not share [1]. This makes N-methoxy-N-methylbenzamide particularly valuable in multistep syntheses where intermediate ketone purity is critical for downstream transformations.

Quality Control and Identity Confirmation via ¹H NMR Rotameric Fingerprinting

For laboratories requiring unambiguous confirmation of ortho-substituted N-methoxy-N-methylbenzamide derivatives, the diagnostic broad humps in the ¹H NMR spectrum provide a rapid, non-destructive identity test that distinguishes ortho isomers from meta- and para-substituted analogs [2]. This application is directly relevant to analytical chemistry, process development, and incoming material inspection in pharmaceutical manufacturing environments.

Medicinal Chemistry Programs Targeting p38 MAPK or PTP1B

Research groups engaged in kinase inhibitor or diabetes drug discovery should prioritize N-methoxy-N-methylbenzamide procurement based on its established role in synthesizing p38 MAPK inhibitor scaffolds and PTP1B inhibitor biphenyl systems . The compound's documented utility in these specific therapeutic programs provides a validated starting point that reduces synthetic route development time and increases the likelihood of generating biologically active analogs.

High-Purity Reagent Sourcing for Reproducible Academic and Industrial Research

Institutions requiring consistent, high-purity starting materials should specify ≥98% GC purity when procuring N-methoxy-N-methylbenzamide. This benchmark is uniformly supported across major chemical suppliers . Procurement decisions that prioritize this purity specification over lower-grade alternatives (e.g., 95%+ grades) directly support synthetic reproducibility and minimize the need for pre-reaction purification, thereby reducing overall project timelines and costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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